molecular formula C9H9BrN4O B11052126 4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol

4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol

Cat. No.: B11052126
M. Wt: 269.10 g/mol
InChI Key: TVJLPFJHWBJWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is a synthetic organic compound characterized by the presence of a bromine atom, a phenol group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 4H-1,2,4-triazole.

    Formation of Intermediate: The triazole ring is functionalized with an amino group, which is then reacted with formaldehyde to form an intermediate compound.

    Final Coupling: The intermediate is then coupled with 4-bromophenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their antimicrobial and antifungal properties. The presence of the triazole ring is particularly significant, as it is a common motif in many pharmaceutical agents.

Industry

In industrial applications, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it versatile for creating materials with specific properties.

Mechanism of Action

The mechanism by which 4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol exerts its effects involves the interaction of the triazole ring with molecular targets. This interaction can inhibit enzyme activity or disrupt biological pathways. The phenol group can also participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol: Unique due to the combination of bromine, phenol, and triazole.

    4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]aniline: Similar structure but with an aniline group instead of phenol.

    4-chloro-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol: Chlorine atom instead of bromine.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the bromine atom provides a site for further functionalization, while the triazole ring offers biological activity.

Properties

Molecular Formula

C9H9BrN4O

Molecular Weight

269.10 g/mol

IUPAC Name

4-bromo-2-[(1,2,4-triazol-4-ylamino)methyl]phenol

InChI

InChI=1S/C9H9BrN4O/c10-8-1-2-9(15)7(3-8)4-13-14-5-11-12-6-14/h1-3,5-6,13,15H,4H2

InChI Key

TVJLPFJHWBJWBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CNN2C=NN=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.